molecular formula C21H18N4O3 B14150046 Agn-PC-0LP16M CAS No. 6769-44-4

Agn-PC-0LP16M

Cat. No.: B14150046
CAS No.: 6769-44-4
M. Wt: 374.4 g/mol
InChI Key: MBZDRUIAQIYRIA-UHFFFAOYSA-N
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Description

Agn-PC-0LP16M is a chemical compound with a molecular mass of 374.3934 daltons . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Agn-PC-0LP16M undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents under controlled conditions. The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

Agn-PC-0LP16M has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and studies. In biology, it may be utilized in research involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects and mechanisms of action. Industrial applications may include its use in the development of new materials and chemical processes .

Comparison with Similar Compounds

Agn-PC-0LP16M can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include AGN-PC-0MXVWT, AGN-PC-0CUK9P, and other related molecules. These compounds may share structural similarities but differ in their specific properties and applications. This compound stands out due to its unique molecular structure and the specific scientific research applications it supports .

Properties

CAS No.

6769-44-4

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H18N4O3/c1-12-5-4-10-25-18(12)23-19-16(21(25)28)11-17(24(19)3)20(27)22-15-8-6-14(7-9-15)13(2)26/h4-11H,1-3H3,(H,22,27)

InChI Key

MBZDRUIAQIYRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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